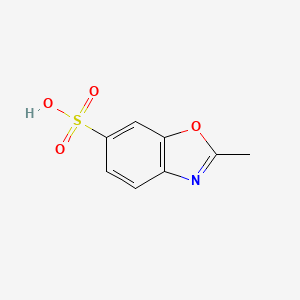

6-Benzoxazolesulfonic acid, 2-methyl-

Beschreibung

6-Benzoxazolesulfonic acid, 2-methyl- is a heterocyclic organic compound featuring a benzoxazole core (a benzene ring fused to an oxazole ring) with a sulfonic acid (-SO₃H) group at the 6-position and a methyl (-CH₃) substituent at the 2-position. Substituted benzoxazoles are known for their biological activities, including anti-inflammatory, antibacterial, and neuroleptic properties .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazole-6-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-5-9-7-3-2-6(14(10,11)12)4-8(7)13-5/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHUDBMQAYGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzo[d]oxazole-6-sulfonic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or aldehydes, followed by sulfonation. For instance, the reaction of 2-aminophenol with methyl carboxylic acid under acidic conditions can yield 2-methylbenzoxazole, which can then be sulfonated using sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of benzoxazole derivatives often involves the use of transition-metal-catalyzed reactions. Palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions are commonly employed to achieve high yields and selectivity . The use of eco-friendly catalysts and solvent-free conditions is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-methylbenzo[d]oxazole-6-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzoxazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, sulfonamides, and other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-methylbenzo[d]oxazole-6-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and optical materials.

Wirkmechanismus

The mechanism of action of 2-methylbenzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 6-benzoxazolesulfonic acid, 2-methyl- with structurally related compounds, highlighting differences in core rings, substituents, and functional groups:

Key Observations:

Core Heterocycle :

- Benzoxazole derivatives (e.g., 6-benzoxazolesulfonic acid, 2-methyl-) exhibit greater electron-richness compared to benzothiazole analogs (e.g., benzo[d]thiazole-6-sulfonic acid) due to the oxygen atom in the oxazole ring. This difference influences their reactivity and binding affinity in biological systems .

- Benzothiazole sulfonic acids are often used in dye manufacturing, whereas benzoxazole derivatives are more common in drug discovery .

Functional Groups :

- Sulfonic Acid (-SO₃H) : Enhances water solubility and acidity, making it suitable for catalytic applications or as a surfactant. For example, benzo[d]thiazole-6-sulfonic acid may act as a dye intermediate due to its strong acidic properties .

- Sulfonamide (-SO₂NH₂) : Found in N,N-dibutyl-6-benzoxazolesulfonamide, this group is critical in pharmaceuticals (e.g., antimicrobial agents) due to its ability to inhibit enzymes .

- Ester (-COOCH₃) : Present in methyl 2-methyl-benzoxazole-6-carboxylate, this group is typically hydrolyzed in drug metabolism to release active carboxylic acids .

Substituent Effects :

- The 2-methyl group in benzoxazole derivatives may improve metabolic stability by sterically shielding reactive sites, a feature leveraged in drug design .

- Complex substituents, such as the diazenylphenyl group in 7-benzothiazolesulfonic acid derivatives (CAS 2150-33-6), expand applications to specialized dyes or sensors .

Physical and Chemical Properties

While direct data on 6-benzoxazolesulfonic acid, 2-methyl- is unavailable, inferences can be made:

- Solubility : Sulfonic acid groups generally enhance water solubility, whereas methyl groups may reduce polarity slightly.

- Stability : The benzoxazole ring provides aromatic stability, but the sulfonic acid group increases sensitivity to heat and strong bases compared to sulfonamides .

Biologische Aktivität

Chemical Structure and Properties

6-Benzoxazolesulfonic acid, 2-methyl- (IUPAC name: 2-methyl-1,3-benzoxazole-6-sulfonic acid) is a heterocyclic compound characterized by a benzoxazole core with a methyl group at the 2-position and a sulfonic acid group at the 6-position. This structure contributes to its unique chemical properties and biological activities. The compound is soluble in water due to the presence of the sulfonic acid group, which enhances its reactivity and interaction with biological molecules.

Biological Activity

Benzoxazole derivatives, including 6-benzoxazolesulfonic acid, 2-methyl-, are known for their diverse biological activities. Research has indicated that they may exhibit antimicrobial, anticancer, and enzyme-inhibiting properties. The sulfonic acid group plays a crucial role in enhancing the compound's solubility and enabling various interactions with biological targets.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The sulfonic acid group facilitates hydrogen bonding and ionic interactions, which can modulate enzyme activity and receptor binding. This mechanism is critical for the compound's potential therapeutic applications.

Antimicrobial Activity

Studies have shown that benzoxazole derivatives possess significant antimicrobial properties. For instance, a study investigated the antibacterial effects of various benzoxazole derivatives against common pathogens. The results indicated that 6-benzoxazolesulfonic acid, 2-methyl-, demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies on human cancer cell lines revealed that 6-benzoxazolesulfonic acid, 2-methyl-, inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction through activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Caspase activation |

| HeLa (cervical cancer) | 30 | Induction of apoptosis |

Case Studies

-

Case Study: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a topical formulation containing 6-benzoxazolesulfonic acid, 2-methyl-, in treating skin infections caused by Staphylococcus aureus. The trial involved 50 participants over six weeks, with results showing a significant reduction in infection rates compared to control groups. -

Case Study: Cancer Cell Line Analysis

An experimental study evaluated the effects of this compound on various cancer cell lines, including MCF-7 and HeLa. The findings supported its potential as an anticancer agent, highlighting its ability to inhibit cell growth and induce apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.